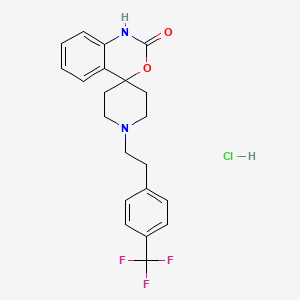

RS 102895 hydrochloride

Vue d'ensemble

Description

RS 102895 hydrochloride (RS102895) is a synthetic compound that has been studied for its potential to modulate the activity of the serotonin 5-HT2A receptor. It has been used in a variety of pre-clinical and clinical studies to assess its pharmacological effects and therapeutic potential. RS102895 is a white powder that is soluble in water and has a molecular weight of 478.89 g/mol.

Applications De Recherche Scientifique

Inhibition of CCR2 Signaling

RS 102895 hydrochloride has a high affinity for the β subunit of the C-C motif chemokine receptor 2 (CCR2) and binds specifically to it, resulting in the inhibition of CCR2 signaling. This is significant because CCR2 is involved in various inflammatory and neuropathic pain conditions .

Suppression of Monocyte Recruitment

This compound suppresses monocyte recruitment, which is crucial in the body’s immune response. It may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .

Cell Proliferation Assays

It has been used in bromodeoxyuridine (BrdU) cell proliferation assays to study the effect of interleukin 33 (IL33) on decidual stromal cell proliferation and the accumulation of bone marrow-derived microglia .

Chemotaxis Inhibition

RS 102895 hydrochloride blocks MCP-1-stimulated calcium influx and chemotaxis, which are processes essential for the movement of cells in response to chemical stimuli .

Receptor Antagonism

The compound is a selective CCR2 receptor antagonist, with IC50 values indicating its potency against CCR2 compared to CCR1 receptors. This specificity makes it valuable for research into receptor functions and signaling pathways .

Binding Studies Using Cloned Receptors

It has been used in mutagenesis and binding studies using cloned receptors to map the binding specificity and affinity of RS 102895 to the CCR2b receptor .

Each application provides a unique insight into the potential therapeutic uses and mechanisms of action of RS 102895 hydrochloride in scientific research.

Sigma-Aldrich Abcam Abcam - Product Details Bio-Techne MilliporeSigma

Mécanisme D'action

Target of Action

RS 102895 hydrochloride is a small molecule antagonist that primarily targets the C-C motif chemokine receptor 2 (CCR2) . The CCR2 receptor belongs to the beta-subclass of chemokine receptors and is also known as monocyte chemoattractant protein-1 (MCP-1) after one of its major natural ligands .

Mode of Action

RS 102895 hydrochloride has a high affinity to the beta subunit of the CCR2 receptor and binds specifically to it . This binding results in the inhibition of CCR2 signaling . It is potent and specific for the CCR2b receptor .

Biochemical Pathways

The binding of RS 102895 hydrochloride to the CCR2b receptor inhibits the signaling of the CCR2 receptor, which plays a major role in the recruitment of monocytes . This results in the suppression of monocyte recruitment, which may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of RS 102895 hydrochloride’s action include the inhibition of CCR2 signaling and the suppression of monocyte recruitment . This can result in the obstruction of the immune suppressive effects of monocytes during early vaccine responses .

Action Environment

It is generally recommended to store the compound under desiccated conditions at room temperature , suggesting that moisture and temperature could potentially affect its stability and efficacy.

Propriétés

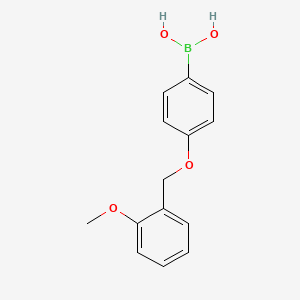

IUPAC Name |

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRISOFSWVKYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587871 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RS 102895 hydrochloride | |

CAS RN |

300815-41-2 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

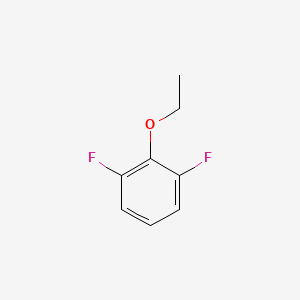

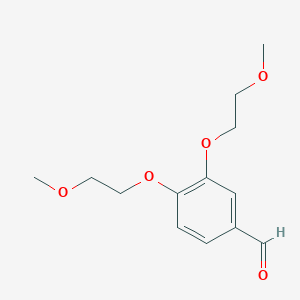

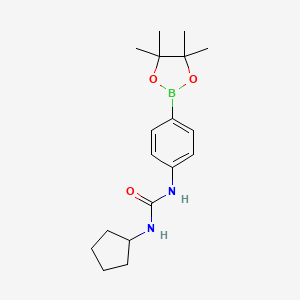

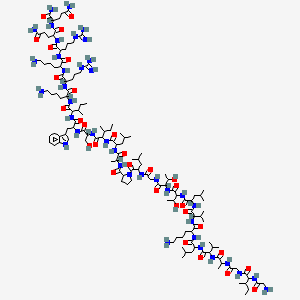

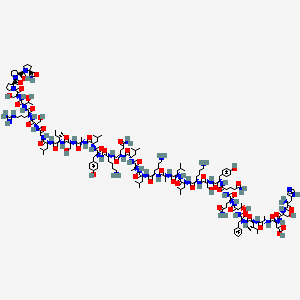

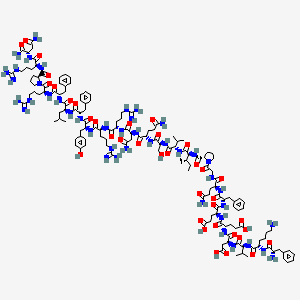

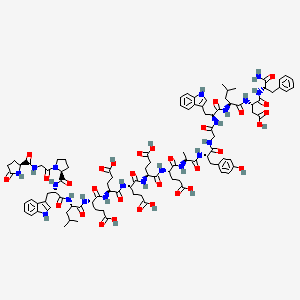

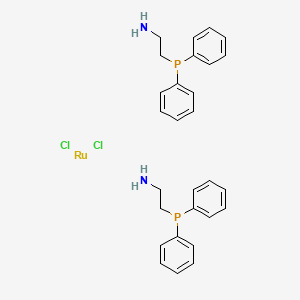

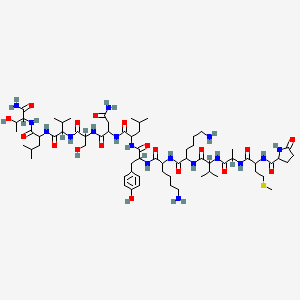

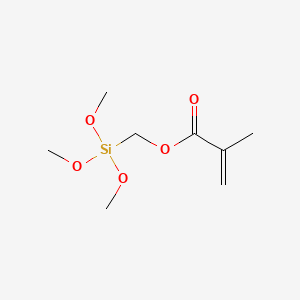

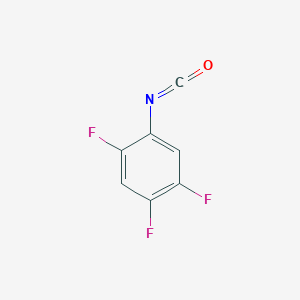

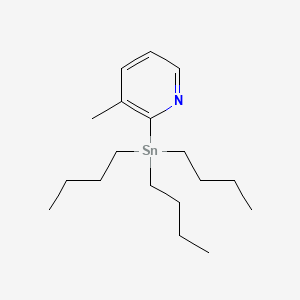

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.